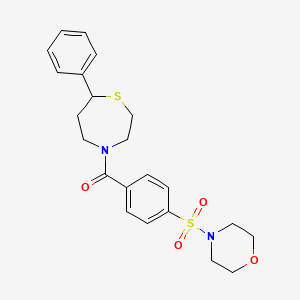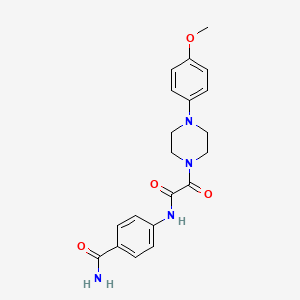![molecular formula C18H10Cl2N2S B2810588 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 338955-11-6](/img/structure/B2810588.png)
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of chlorophenyl and sulfanyl groups attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-chlorobenzyl chloride with 3-chlorothiophenol in the presence of a base to form the intermediate 4-chlorophenyl-3-chlorophenyl sulfide. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
- 1,3,5-tris(4-chlorophenyl)benzene
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile is unique due to its specific combination of chlorophenyl and sulfanyl groups attached to a nicotinonitrile core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
5-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-6-4-12(5-7-15)14-8-13(10-21)18(22-11-14)23-17-3-1-2-16(20)9-17/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHWHHESLSDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
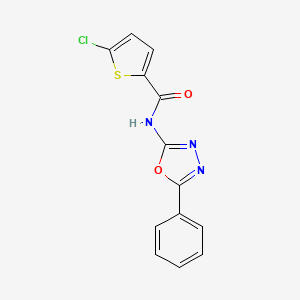
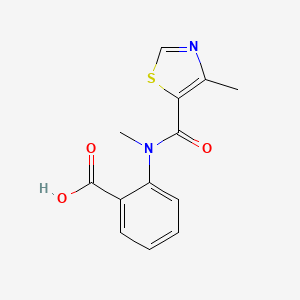
![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide](/img/structure/B2810509.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2810512.png)
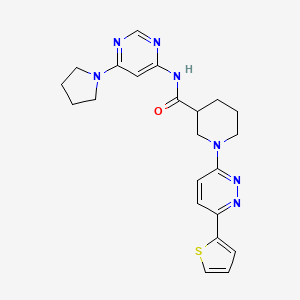
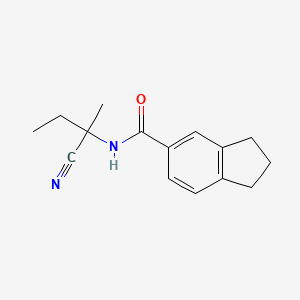
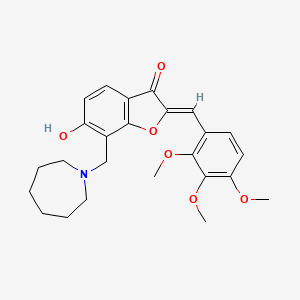
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2810518.png)
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)
![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B2810522.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B2810524.png)
